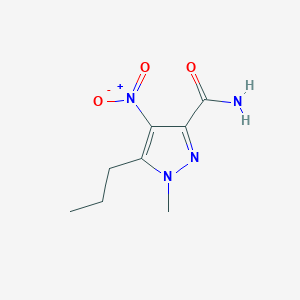
Triazolopyridinone
Übersicht
Beschreibung
Triazolopyridinone is an intermediate in the synthesis of the antidepressant trazadone . It is also a potential impurity found in commercial preparations of trazadone . It is a compound with a solid form, usually appearing as white to light yellow crystals .
Synthesis Analysis
Triazolopyridinone can be synthesized using organic synthetic chemistry methods. Common synthesis pathways include selective reduction, oxidation, and condensation organic synthesis reactions . An enantiospecific electrochemical rearrangement has been reported for the synthesis of hindered triazolopyridinone derivatives .Molecular Structure Analysis
The molecular formula of Triazolopyridinone is C5H2N4O . It has an average mass of 134.096 Da and a monoisotopic mass of 134.022858 Da .Chemical Reactions Analysis
Triazolopyridinone is used as a reagent in the synthesis of 4- and 2-β-D-ribofuranosyl derivatives which are potential inhibitors of the enzymes of polynucleotide synthesis . Electroanalytical tools can be utilized to investigate redox-active intermediates in the chemical reactions involving Triazolopyridinone .Physical And Chemical Properties Analysis
Triazolopyridinone has a density of 1.9±0.1 g/cm3, a boiling point of 235.0±23.0 °C at 760 mmHg, and a flash point of 91.9±28.0 °C . It has a polar surface area of 67 Å2 and a molar volume of 72.0±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Rhodium and Palladium Complexes
The compound has been used in the synthesis of rhodium and palladium complexes . The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions to afford the corresponding complexes . These complexes have been analyzed using X-ray diffractometry and spectroscopic techniques .
Suzuki–Miyaura Cross Coupling
The rhodium and palladium complexes synthesized using this compound have shown good catalytic activity in the Suzuki–Miyaura cross coupling . This enables the coupling of aryl chlorides at room temperature .
Antidiabetic Applications
Some derivatives of the compound have shown potent antidiabetic activity . For example, compounds 4g, 4h, and 4n exhibited significant α-glucosidase inhibition activity .
Anticancer Applications
The compound and its derivatives have shown potent anticancer activity against various cancer cell lines . For example, compounds 4h, 4d, and 4e showed potent anticancer activity against A549 (human lung carcinoma) cell line . Similarly, compounds 4c and 4o displayed potent anticancer activity against human breast cancer (MCF-7) cell line .
Antioxidant Applications
Some derivatives of the compound have shown potent antioxidant activity . For example, compounds 4e and 4h exhibited potent antioxidant activity .
PARP1 Inhibitors
The compound has been used in the discovery of new PARP1 inhibitors . These inhibitors may represent promising therapeutic agents for the treatment of HR deficient cancers .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which can be derived from the compound, can be used as the template for designing new LSD1 inhibitors .
Wirkmechanismus
Target of Action
The primary targets of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one are rhodium and palladium complexes . It also exhibits potential inhibitory activity against c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration .
Mode of Action
The compound interacts with its targets through a reaction that takes place under mild basic conditions . It forms complexes with rhodium and palladium . In the context of c-Met kinase, it acts as an inhibitor, blocking the activity of the kinase .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway, demonstrating good catalytic activity that enables the coupling of aryl chlorides at room temperature . In the context of cancer, it interferes with the signaling pathway of c-Met kinase, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have shown good systemic exposure and oral bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values indicating potent inhibitory activity . It also demonstrates good catalytic activity in the Suzuki–Miyaura cross-coupling .
Action Environment
The action of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is influenced by environmental factors such as temperature and basic conditions
Safety and Hazards
Eigenschaften
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRXNXBFJXXRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219980 | |
| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | |
CAS RN |
6969-71-7 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6969-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDIN-3(2H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5EWP6L1VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)






